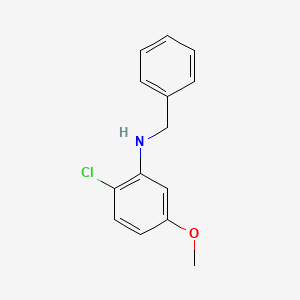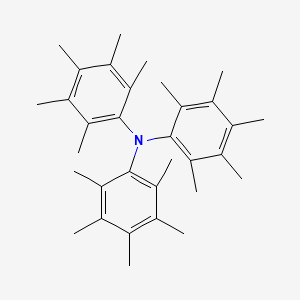
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups attached to the benzene ring and aniline moiety, making it highly substituted and sterically hindered.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline typically involves the alkylation of aniline derivatives with pentamethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving large-scale alkylation reactions are employed, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in electron transfer reactions, influencing redox processes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentamethylbenzyl alcohol: Similar in structure but lacks the aniline moiety.
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline: Contains a similar aniline core but with different substituents.
Uniqueness
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline is unique due to its high degree of methyl substitution, which imparts significant steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
403620-29-1 |
|---|---|
Formule moléculaire |
C33H45N |
Poids moléculaire |
455.7 g/mol |
Nom IUPAC |
2,3,4,5,6-pentamethyl-N,N-bis(2,3,4,5,6-pentamethylphenyl)aniline |
InChI |
InChI=1S/C33H45N/c1-16-19(4)25(10)31(26(11)20(16)5)34(32-27(12)21(6)17(2)22(7)28(32)13)33-29(14)23(8)18(3)24(9)30(33)15/h1-15H3 |
Clé InChI |
AHKBNCFACSNTDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)N(C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
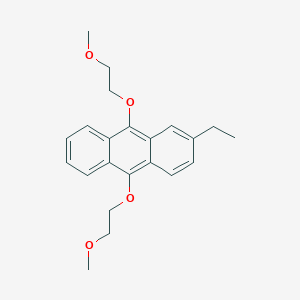
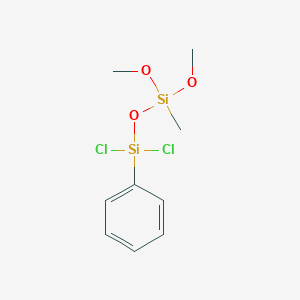

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
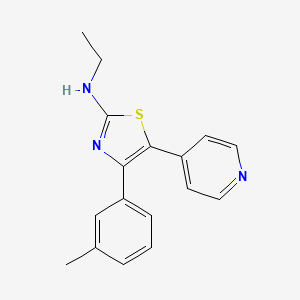
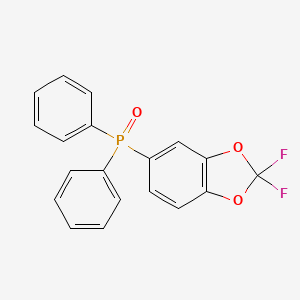
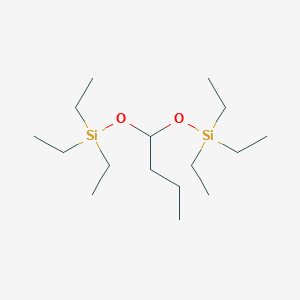
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
